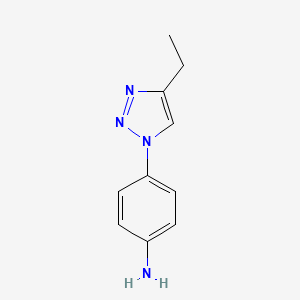

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline

Description

Properties

IUPAC Name |

4-(4-ethyltriazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-9-7-14(13-12-9)10-5-3-8(11)4-6-10/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOVZOZUTDUCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241420 | |

| Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357147-47-7 | |

| Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,3-triazole structure have been reported to interact with various biological targets, such as acetylcholinesterase, a key enzyme involved in neurodegeneration.

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities.

Biochemical Analysis

Biochemical Properties

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by modulating the levels of acetylcholine, thereby affecting neurotransmission. This modulation can lead to improved cognitive function and memory retention.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the neuroprotective effects of the compound are sustained over time, with continuous administration leading to improved cognitive function in animal models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, binding proteins in the plasma facilitate its distribution to various tissues, where it accumulates and exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the nucleus of cells. The compound’s activity is influenced by its localization, with cytoplasmic interactions affecting cellular metabolism and nuclear interactions influencing gene expression. Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biological activity.

Biological Activity

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound consists of an ethyl group attached to the 4th position of the triazole ring, which is further connected to an aniline group at its para position. Its molecular formula is with a molecular weight of 188.23 g/mol. The presence of both the triazole and aniline moieties contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors:

- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance neurotransmission and potentially provide therapeutic benefits in neurological disorders.

Table 1: Summary of Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death.

2. Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. It has been shown to induce apoptosis in several cancer cell lines, including HeLa and A549 cells. The compound's mechanism involves inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

3. Antimalarial Activity

The triazole derivatives have also been investigated for their antimalarial effects. They interfere with the life cycle of Plasmodium species by inhibiting key enzymes involved in their metabolism.

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the inhibitory effects of various triazole derivatives on AChE revealed that this compound showed a potent inhibitory effect with an IC50 value significantly lower than many known inhibitors .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit cancer cell proliferation effectively. For instance, it showed IC50 values ranging from 30 nM to 160 nM against different cancer cell lines such as HeLa and A549, indicating its potential as a lead compound for developing new anticancer drugs .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline serves as a versatile building block for synthesizing more complex organic molecules. Its triazole ring structure allows for various functionalizations, making it useful in developing new materials with tailored properties.

Material Science:

The compound is employed in creating polymers and other materials that exhibit enhanced thermal stability and mechanical strength. Its unique structure contributes to the development of advanced materials utilized in coatings and composites.

Biological Applications

Enzyme Inhibition:

Research indicates that this compound acts as an inhibitor of carbonic anhydrase-II, an enzyme crucial for various physiological processes. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against this enzyme, suggesting potential therapeutic applications .

Antimicrobial Properties:

The compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, positioning it as a candidate for developing new antimicrobial agents .

Medicinal Applications

Potential Anticancer Agent:

There is ongoing research into the anticancer properties of this compound. Its ability to interact with biological macromolecules suggests it could disrupt cancer cell proliferation pathways .

Therapeutic Formulations:

Due to its favorable pharmacokinetic properties, the compound is being explored for incorporation into drug formulations aimed at treating various diseases. Its stability and reactivity make it a candidate for targeted drug delivery systems.

Industrial Applications

Dyes and Pigments:

In the industrial sector, this compound is utilized in producing dyes and pigments. Its chemical properties enable the formulation of colorants with improved lightfastness and stability .

Corrosion Inhibitors:

The compound has also found applications as a corrosion inhibitor in metal treatments. Its ability to form protective layers on metal surfaces helps mitigate corrosion processes in various environments .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemistry | Building block for organic synthesis; material science applications |

| Biology | Enzyme inhibitor (carbonic anhydrase-II); potential antimicrobial properties |

| Medicine | Investigated as an anticancer agent; therapeutic formulations |

| Industry | Used in dyes/pigments; corrosion inhibitors |

Case Study 1: Enzyme Inhibition

A study published in Frontiers in Chemistry demonstrated that derivatives of this compound exhibited moderate inhibition against carbonic anhydrase-II. The research utilized molecular docking studies to elucidate the binding interactions at the enzyme's active site .

Case Study 2: Antimicrobial Activity

Research conducted by the Natural and Medical Sciences Research Center highlighted the antimicrobial effects of triazole derivatives against various bacterial strains. The findings suggested a structure–activity relationship where modifications to the triazole moiety enhanced biological activity .

Case Study 3: Industrial Application

A study on the use of triazole compounds in industrial coatings revealed that incorporating this compound improved the durability and resistance of coatings against environmental factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

4-(1,2,4-Triazol-1-yl)aniline

- Structure : The triazole isomer differs (1,2,4-triazole vs. 1,2,3-triazole), altering electronic properties and hydrogen-bonding capacity.

- Molecular Weight : 160.18 g/mol (C₈H₈N₄).

- Properties : Reduced steric hindrance compared to 1,2,3-triazole derivatives. Used in coordination chemistry due to its bidentate ligand capability .

4-[5-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline

- Structure : Incorporates a trifluoromethyl (-CF₃) group at the triazole 5-position.

- Molecular Weight : 228.17 g/mol.

- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it suitable for agrochemical and pharmaceutical applications .

N,N-Diethyl-4-(4-propyl-1H-1,2,3-triazol-1-yl)aniline

Variations in the Aniline Substituents

N-(4-((4-(2-(5-Methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-acetamide

- Structure : Aniline modified with an acetamide group and a thiophene-vinyl-triazole moiety.

- Properties : Enhanced π-conjugation from the thiophene group improves fluorescence properties, relevant for optoelectronic materials .

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

Key Comparative Data

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline typically involves:

- Synthesis of azide or alkyne precursors : The aniline or substituted aniline is functionalized to introduce azide or alkyne groups.

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : This click chemistry reaction forms the 1,2,3-triazole ring by cycloaddition between azide and alkyne components.

- Post-triazole functionalization : Introduction of the ethyl group at the 4-position of the triazole ring or on the nitrogen atom.

Specific Preparation Routes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common and efficient method for synthesizing 1,2,3-triazole derivatives.

Step 1: Preparation of 4-azidoaniline or 4-ethynylaniline

The aniline ring is functionalized to bear either an azide or alkyne group at the para position. For example, 4-aminophenyl azide can be prepared from 4-aminobenzene derivatives via diazotization followed by azidation.Step 2: Reaction with ethyl-substituted alkyne or azide

The complementary alkyne or azide bearing an ethyl substituent is reacted with the 4-azidoaniline or 4-ethynylaniline under Cu(I) catalysis to form the triazole ring.-

- Catalyst: CuSO4·5H2O with sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- Solvent: Mixtures of tert-butanol/water or ethanol/water are commonly used.

- Temperature: Typically 40–60 °C.

- Time: 4–48 hours depending on substrates and conditions.

- Purification: Recrystallization or chromatography.

Example from literature:

A study reported the synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting 4-azidomethylbenzonitrile with phenylacetylene under green LED irradiation in water, catalyzed by CuCl2 and eosin Y, achieving yields up to 100%.

Stepwise Multi-Step Synthesis

Some methods involve multi-step reactions starting from substituted anilines:

- Step 1: Substitution reactions to introduce triazole precursors.

- Step 2: Acylation or protection/deprotection steps to manage reactive groups.

- Step 3: Ring closure to form the triazole ring, often via intramolecular cyclization.

- Step 4: Reduction or other functional group transformations to yield the final product.

For example, a patented method for related triazole-aniline compounds involves substitution, acylation with oxalyl chloride, Boc deprotection, potassium thiocyanate treatment, intramolecular ring closure, and reduction steps with high yields at each stage.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substitution on aromatic precursor | Reflux, solvent dependent | 85–99 | High purity starting materials |

| 2 | CuAAC between azide and alkyne | CuSO4·5H2O, sodium ascorbate, 40°C, 24–48 h | 70–100 | Mild conditions, water/EtOH solvent |

| 3 | Reduction of nitro to amine (if nitro precursor used) | Raney Nickel, 60°C | 80–95 | Efficient conversion to aniline |

| 4 | Post-triazole functionalization (ethylation) | Alkyl halide, base, reflux | 75–90 | Selective N-alkylation |

Spectroscopic Characterization

- NMR (1H and 13C): Confirm triazole ring formation and substitution pattern.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with expected molecular weight.

- IR Spectroscopy: Presence of characteristic triazole ring vibrations and NH2 group.

Representative Synthetic Example

- Synthesis of this compound:

- Prepare 4-azidoaniline from 4-bromoaniline via nucleophilic substitution with sodium azide.

- React with ethylacetylene under CuSO4/sodium ascorbate catalysis in tert-butanol/water at 40 °C for 24 h.

- Purify by recrystallization to yield the target compound with >85% yield.

- Characterize by NMR, MS, and IR.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| CuAAC Click Chemistry | Azide + Ethyl-substituted alkyne | CuSO4, sodium ascorbate, 40–60 °C, 4–48 h | High regioselectivity, mild conditions, high yield | Requires azide handling (explosive risk) |

| Multi-step substitution + cyclization | Aromatic amine derivatives, oxalyl chloride, potassium thiocyanate | Multi-step, reflux, various solvents | Versatile, can introduce multiple functionalities | Longer synthesis, more purification steps |

| Photocatalytic CuAAC | Azides, alkynes, CuCl2, eosin Y | Green LED irradiation, aqueous media | Sustainable, mild, high yields | Requires specialized light source |

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites at the aniline NH₂ .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation behavior .

How is this compound utilized in medicinal chemistry research?

Q. Basic

- Enzyme Inhibition : Acts as a scaffold for 5α-reductase inhibitors (IC₅₀ ~150–200 nM) by mimicking steroid substrates .

- Receptor Antagonism : Modifies G-protein-coupled receptor (GPCR) activity via triazole-mediated hydrogen bonding .

- Pharmacokinetic Studies : Radiolabeled derivatives track metabolic stability in vitro (e.g., liver microsome assays) .

What are the challenges in analyzing tautomeric equilibria of triazole derivatives?

Advanced

Triazoles exhibit 1,2,3-triazole ↔ 1,2,4-triazole tautomerism , complicating NMR and crystallographic analysis. Strategies include:

- Variable-Temperature NMR : Monitor peak splitting to identify tautomers.

- Crystallographic Disorder Refinement : Model partial occupancy for tautomeric forms using SHELXL .

- pH-Dependent Studies : Adjust solvent pH to stabilize dominant tautomers .

How do reaction conditions impact regioselectivity in triazole synthesis?

Q. Basic

- CuAAC : Produces 1,4-disubstituted triazoles exclusively under standard conditions .

- Thermal Cyclization : May yield 1,5-regioisomers if Cu(I) is absent. Monitor via HPLC or TLC .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor faster cyclization but may reduce yield due to side reactions .

What analytical workflows validate purity for triazole-containing compounds?

Q. Advanced

- HPLC-PDA/MS : Use C18 columns (ACN/H₂O gradient) to separate regioisomers and quantify purity (>95%).

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.